molecular formula C16H30O3 B1620079 Methyl 3-oxopentadecanoate CAS No. 54889-72-4

Methyl 3-oxopentadecanoate

Cat. No.: B1620079
CAS No.: 54889-72-4
M. Wt: 270.41 g/mol
InChI Key: CFDZNJRIILJIAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-oxopentadecanoate is an organic compound with the molecular formula C₁₆H₃₀O₃. It is a methyl ester derivative of 3-oxopentadecanoic acid. This compound is part of the family of long-chain fatty acids and is characterized by the presence of a keto group at the third carbon position. It is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-oxopentadecanoate can be synthesized through several methods. One common approach involves the esterification of 3-oxopentadecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the keto group can be further oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols, specifically converting the keto group to a hydroxyl group.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Grignard reagents or organolithium compounds under anhydrous conditions.

Major Products Formed:

    Oxidation: 3-oxopentadecanoic acid.

    Reduction: 3-hydroxy-pentadecanoate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 3-oxopentadecanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound is studied for its potential role in metabolic pathways and as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.

    Industry: It is used in the production of specialty chemicals, including fragrances and flavorings.

Mechanism of Action

The mechanism of action of methyl 3-oxopentadecanoate involves its interaction with various molecular targets. The keto group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the corresponding acid. These reactions can influence metabolic pathways and biochemical processes, making the compound a valuable tool in research.

Comparison with Similar Compounds

    Ethyl 6-methyl-3-oxopentadecanoate: Similar in structure but with an ethyl ester group and a methyl substitution at the sixth carbon.

    Methyl 7-oxopentadecanoate: Similar in structure but with the keto group at the seventh carbon position.

Uniqueness: Methyl 3-oxopentadecanoate is unique due to the specific positioning of the keto group at the third carbon, which imparts distinct reactivity and properties compared to its analogs. This positioning allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for targeted applications.

Properties

IUPAC Name

methyl 3-oxopentadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O3/c1-3-4-5-6-7-8-9-10-11-12-13-15(17)14-16(18)19-2/h3-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFDZNJRIILJIAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80341781
Record name Methyl 3-oxopentadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80341781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54889-72-4
Record name Methyl 3-oxopentadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80341781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-oxopentadecanoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-oxopentadecanoate
Reactant of Route 3
Reactant of Route 3
Methyl 3-oxopentadecanoate
Reactant of Route 4
Reactant of Route 4
Methyl 3-oxopentadecanoate
Reactant of Route 5
Reactant of Route 5
Methyl 3-oxopentadecanoate
Reactant of Route 6
Reactant of Route 6
Methyl 3-oxopentadecanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.